molecular formula C13H13NO B3352890 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one CAS No. 51626-88-1

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one

Cat. No.: B3352890
CAS No.: 51626-88-1
M. Wt: 199.25 g/mol
InChI Key: YCYFUAOBKJMHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one (CAS 51626-88-1) is a synthetic tetrahydrocarbazole derivative of interest in medicinal chemistry and organic synthesis. With the molecular formula C13H13NO and a molecular weight of 199.25 g/mol, this compound serves as a versatile building block for the development of novel biologically active molecules . Tetrahydrocarbazole derivatives are a significant class of heterocyclic compounds frequently investigated for their physiological activities . Specifically, recent research explores novel amide and thioamide-substituted 2,3,4,9-tetrahydro-1H-carbazoles for their potential anti-cancer properties, studying mechanisms such as DNA damage . The core carbazole structure is non-planar, and the cyclohexene ring typically adopts an envelope conformation, which can influence its binding interactions with biological targets . This product is intended for research purposes as a chemical precursor or intermediate in the synthesis of more complex compounds. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-methyl-1,2,3,9-tetrahydrocarbazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-8-5-6-10-9(7-8)13-11(14-10)3-2-4-12(13)15/h5-7,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYFUAOBKJMHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319510
Record name 6-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51626-88-1
Record name NSC346507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclohexanone with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated carbazole derivatives .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves several methods including:

  • Fischer Indole Synthesis : A common method where hydrazine reacts with a ketone in the presence of an acid catalyst.
  • Asymmetric Catalysis : Recent advancements have utilized iridium-catalyzed asymmetric reductive amination to produce this compound with high enantioselectivity .

Medicinal Chemistry

This compound exhibits various biological activities that are being explored for therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.
  • Antiviral Activity : Research suggests that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. This property is being investigated for potential antiviral drug development.
  • Anticancer Activity : Several studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines such as HeLa and MCF7. The following table summarizes key findings:
StudyCell LineIC50 Value (µM)Mechanism
AHeLa12.5Induction of apoptosis
BMCF715.0Cell cycle arrest
CA54910.0Inhibition of migration

These findings highlight its potential as a candidate for anticancer drug development.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is used to create more complex molecules and derivatives that can be utilized in pharmaceuticals and other chemical industries. Its derivatives are also explored for their unique properties and applications in various chemical reactions.

Agrochemical Applications

In the agrochemical sector, this compound is being investigated as a precursor for developing pesticides and herbicides. Its structural properties may contribute to the efficacy and specificity of these agrochemicals.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Properties

In comparative studies against common pathogens, this compound exhibited strong antibacterial activity with MIC values ranging from 5 to 20 µg/mL. These results position it as a promising candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Carbazolones

Substitution of the methyl group with halogens alters electronic and steric properties:

  • 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one (C₁₂H₁₀ClNO) and 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one (C₁₂H₁₀FNO) exhibit increased molecular polarity compared to the methyl analog. These derivatives are commercially available at higher costs (€487/250 mg for chloro vs.

Methoxy-Substituted Derivatives

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (C₁₃H₁₃NO₂, CAS 3449-49-8) introduces a methoxy group at the 6-position, enhancing solubility through oxygen-based hydrogen bonding. This derivative demonstrates distinct crystallographic behavior, with non-planar carbazole units and intermolecular N—H···O hydrogen bonds stabilizing its structure .

Thione Derivative

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione replaces the ketone oxygen with sulfur. This substitution significantly impacts intermolecular interactions, as evidenced by N—H···S hydrogen bonds forming R₂²(10) motifs in its crystal lattice. The thione derivative is synthesized via Lawesson’s reagent, with a 72% yield, and exhibits an envelope conformation in the cyclohexene ring .

Anti-Prion Activity

The parent compound’s derivatives, such as O-halobenzyl-substituted analogs, demonstrate anti-prion activity linked to hydrophobicity and stereochemistry. Racemic mixtures of (R)- and (S)-enantiomers are synthesized, with halogens enhancing binding to prion proteins .

Antitumor Activity

  • 1,3,4-Thiadiazole derivatives (e.g., compound 9b) exhibit IC₅₀ = 2.94 µM against HepG2 cells, attributed to the electron-withdrawing thiadiazole ring enhancing cytotoxicity .
  • Pyrido[2,3-a]carbazoles , synthesized from the title compound via multicomponent reactions, show moderate cytotoxicity against cancer cell lines, with SAR emphasizing the role of fused pyridine rings .

Antimicrobial Activity

1,3,4-Oxadiazole-carbazole hybrids (e.g., compound 4b) display potent antibacterial and antifungal activity, underscoring the importance of the oxadiazole moiety in disrupting microbial membranes .

Crystallographic Features

  • Ring Puckering : The cyclohexene ring in 6-methyl-1H-carbazol-4-one adopts an envelope conformation, with disorder observed in C2A, C3A, and C4A positions .
  • Hydrogen Bonding : Methoxy and thione derivatives exhibit distinct hydrogen-bonding patterns (N—H···O/S vs. C—H···π interactions), influencing packing efficiency and solubility .

Data Tables

Table 2: Physicochemical Properties

Compound Name logP Polar Surface Area (Ų) Molecular Weight
6-Methyl-1H-carbazol-4-one 2.83 23.6 199.25
6-Methoxy-1H-carbazol-1-one 2.12* 39.1 229.27
6-Methyl-1H-carbazole-1-thione 3.45* 56.1 215.31

*Estimated values based on analogous structures.

Biological Activity

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one (CAS No. 51626-88-1) is an organic compound belonging to the carbazole family, characterized by its complex tricyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurobiology. Its molecular formula is C13H13NOC_{13}H_{13}NO, and it serves as a significant building block in organic synthesis and medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Notably, a derivative known as N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA) has been shown to inhibit bladder cancer progression by targeting the Hippo signaling pathway. This pathway is crucial for regulating cell growth and proliferation. The compound was found to induce phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells, leading to reduced cell viability in vitro and in mouse xenograft models .

Antiviral Activity

Another area of research involves the anti-prion activity of related compounds. A derivative known as GJP14 demonstrated significant efficacy against transmissible spongiform encephalopathies (TSEs). The study revealed that specific structural features of GJP14 were essential for its biological activity, including a hydroxy group at the 2-position and an amino group at the 3-position of the N-propyl group . This suggests that modifications to the carbazole structure can enhance its biological effectiveness.

The biological activity of this compound is thought to involve interactions with various molecular targets. These interactions may include binding to specific enzymes or receptors that modulate cellular pathways associated with growth and survival. For instance, its derivatives have been shown to influence signaling pathways critical for tumor progression .

Table: Summary of Biological Activities

Compound Activity Target Findings
DMPCAAnticancerYAP1/TAZ signaling pathwayInhibits bladder cancer cell viability in vitro and in vivo .
GJP14Anti-prionTSE-infected cellsDemonstrated significant anti-prion activity; structural modifications improved efficacy .
6-Methyl...Potential antimicrobialVarious bacterial strainsOngoing studies suggest broad-spectrum antimicrobial properties .

Case Study: Bladder Cancer Inhibition

A pivotal study assessed DMPCA's role in inhibiting bladder cancer progression. Researchers found that the compound effectively reduced tumor growth by interfering with the YAP1/TAZ pathway, which is often overexpressed in advanced bladder cancers. The study utilized both in vitro assays and mouse models to validate the anticancer effects of DMPCA, indicating its potential as a therapeutic agent .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound and its derivatives. Investigations into its mechanisms of action will be crucial for developing targeted therapies for various cancers and neurodegenerative diseases.

Q & A

Q. What are the key considerations for synthesizing 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one with high purity?

  • Methodological Answer : Synthesis requires multi-step organic reactions under controlled conditions. A common approach involves cyclization of hydrazone precursors under acidic reflux (e.g., acetic acid/HCl at 398–403 K for 2 hours), followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (ethanol) . Key parameters include:
  • Temperature : Reflux conditions (383–403 K) to drive cyclization.
  • Catalysts : Lawesson’s reagent for thionation reactions (e.g., converting ketones to thiones) .
  • Purification : Silica gel chromatography and solvent selection to isolate isomers or byproducts.
    Yield optimization (e.g., 67–72%) depends on stoichiometric ratios and reaction monitoring via TLC .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms regiochemistry and detects impurities. For example, 1^1H NMR resolves methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, including non-planar carbazole units (dihedral angles: 0.71–1.69° between benzene and pyrrole rings) and cyclohexene ring disorder (e.g., split positions for C2A/C3A/C4A atoms) .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can structural contradictions between NMR and X-ray crystallography data be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic disorder (e.g., in cyclohexene rings) or solvent effects. Strategies include:
  • Variable-Temperature NMR : Detects conformational flexibility (e.g., ring-flipping in solution).
  • DFT Calculations : Predicts energy-minimized conformers and compares with crystallographic data .
  • Multi-Technique Validation : Cross-validate using IR (C=O stretch ~1680 cm⁻¹) and mass spectrometry (m/z ~215 [M+H]⁺) .

Q. What strategies optimize reaction conditions for improved yield in derivative synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, Lawesson’s reagent (1:1 molar ratio) in pyridine at 383 K increases thione yield by 15% .
  • In Situ Monitoring : Employ Raman spectroscopy or inline HPLC to track intermediate formation (e.g., hydrazone precursors) .
  • Green Chemistry : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. How does computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Simulations : Identify binding sites in enzymes (e.g., cytochrome P450) using AutoDock Vina. Key interactions include H-bonding with hydroxymethylene groups and π-π stacking with aromatic residues .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to prioritize derivatives for in vitro testing .

Q. What mechanisms explain the compound’s biological activity, and how are targets validated?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., JAK2) using fluorescence polarization (IC₅₀ determination).
  • CRISPR-Cas9 Knockouts : Validate targets (e.g., COX-2) in cell lines to confirm pathway-specific effects .
  • Metabolomics : Track downstream metabolites (LC-MS/MS) to map metabolic pathways influenced by the compound .

Methodological and Theoretical Frameworks

Q. How can researchers design derivatives with enhanced selectivity for therapeutic applications?

  • Methodological Answer :
  • SAR Studies : Modify substituents (e.g., methoxy → ethoxy) to balance lipophilicity (logP) and solubility (CLogP vs. experimental).
  • Fragment-Based Design : Use X-ray structures to guide substitutions at disordered regions (e.g., C2A/C3A/C4A) .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to filter derivatives with favorable pharmacokinetics .

Q. What theoretical frameworks guide the interpretation of contradictory data in carbazole research?

  • Methodological Answer :
  • Reactivity-Selectivity Principle : Explain competing reaction pathways (e.g., cyclization vs. dimerization) using frontier molecular orbital (FMO) theory .
  • Crystal Engineering : Analyze hydrogen-bonding motifs (e.g., N–H⋯S interactions in R₂²(10) rings) to rationalize packing defects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.